An In-Depth Technical Guide to 3-(2-Bromo-4-fluorophenoxy)azetidine
An In-Depth Technical Guide to 3-(2-Bromo-4-fluorophenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromo-4-fluorophenoxy)azetidine, a halogenated aryl azetidine derivative of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and spectral characterization. Furthermore, it explores the potential applications of this compound in drug discovery, drawing parallels with structurally related molecules that have shown notable biological activity. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in contemporary drug discovery. Their inherent ring strain and rigid, three-dimensional structure offer unique advantages in the design of novel therapeutics.[1] Compared to their more flexible five- and six-membered counterparts, azetidines can confer improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles to drug candidates. The strategic incorporation of the azetidine moiety allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets. This guide focuses on 3-(2-Bromo-4-fluorophenoxy)azetidine, a compound that combines the desirable properties of the azetidine core with the electronic and steric influences of a bromo- and fluoro-substituted phenyl ring, making it a valuable building block for the synthesis of new chemical entities.
Chemical Identity and Physicochemical Properties
CAS Number: 954225-37-7[2]
Molecular Formula: C₉H₉BrFNO
Molecular Weight: 246.08 g/mol [2]
Structure:
Caption: Chemical structure of 3-(2-Bromo-4-fluorophenoxy)azetidine.
Table 1: Physicochemical Properties of 3-(2-Bromo-4-fluorophenoxy)azetidine
| Property | Value | Source |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, methanol, and dichloromethane (Predicted) | N/A |
| pKa | 8.5 - 9.5 (Predicted for the azetidine nitrogen) | N/A |
Synthesis and Characterization
Proposed Synthetic Routes
Route 1: Williamson Ether Synthesis
This classic and reliable method involves the reaction of an alkoxide with an alkyl halide.[3][4][5][6] In this context, the synthesis would proceed by deprotonating 2-bromo-4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the 3-position of a protected azetidine.
Caption: Proposed Williamson ether synthesis workflow.
Experimental Protocol (Hypothetical):
-
Azetidine Activation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour.
-
Phenoxide Formation: In a separate flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of 2-bromo-4-fluorophenol (1.1 eq) in anhydrous dimethylformamide (DMF) at 0 °C. Stir until hydrogen evolution ceases.
-
Coupling: Add the activated azetidine solution from step 1 to the phenoxide solution from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-3-(2-bromo-4-fluorophenoxy)azetidine.
-
Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the title compound, which can be further purified if necessary.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the formation of the ether linkage, particularly when dealing with sensitive substrates.[7][8] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, the phenol) using a phosphine and an azodicarboxylate.[8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is a critical consideration when using chiral starting materials.[9]
Caption: Proposed Mitsunobu reaction workflow.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 2-bromo-4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to separate the desired N-Boc-3-(2-bromo-4-fluorophenoxy)azetidine from triphenylphosphine oxide and other byproducts.
-
Deprotection: Follow the deprotection procedure as described in step 5 of the Williamson ether synthesis protocol.
Spectral Characterization (Hypothetical)
As no published spectral data for 3-(2-Bromo-4-fluorophenoxy)azetidine is available, the following are predicted spectra based on the analysis of its constituent functional groups and related structures.[10]
¹H NMR (400 MHz, CDCl₃, δ):
-
Aromatic Region (δ 7.0-7.8 ppm): Three signals corresponding to the three protons on the substituted phenyl ring. The proton ortho to the fluorine and meta to the bromine would likely appear as a doublet of doublets. The proton meta to the fluorine and ortho to the bromine would also be a doublet of doublets, and the proton para to the bromine and meta to the fluorine as a doublet.
-
Azetidine Methine Proton (δ 4.8-5.2 ppm): A multiplet corresponding to the proton at the C3 position of the azetidine ring, shifted downfield due to the adjacent oxygen atom.
-
Azetidine Methylene Protons (δ 3.8-4.4 ppm): Two multiplets corresponding to the four protons on the C2 and C4 positions of the azetidine ring.
-
Azetidine N-H Proton (δ 1.5-2.5 ppm): A broad singlet corresponding to the proton on the azetidine nitrogen.
¹³C NMR (100 MHz, CDCl₃, δ):
-
Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the carbons of the phenyl ring. The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the bromine will be shifted downfield.
-
Azetidine C3 Carbon (δ 65-75 ppm): The carbon atom bearing the phenoxy group.
-
Azetidine C2 and C4 Carbons (δ 45-55 ppm): The two equivalent methylene carbons of the azetidine ring.
FT-IR (KBr, cm⁻¹):
-
N-H Stretch: A broad absorption around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1470-1600 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A strong absorption in the region of 1200-1250 cm⁻¹.
-
C-F Stretch: A strong absorption around 1100-1200 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated for C₉H₁₀BrFNO⁺: 247.00 and 249.00 in an approximately 1:1 ratio due to the isotopic distribution of bromine.
Applications in Drug Discovery and Medicinal Chemistry
While the specific biological activity of 3-(2-Bromo-4-fluorophenoxy)azetidine has not been reported, its structural motifs suggest significant potential as a building block in medicinal chemistry.
Monoamine Transporter Ligands
Structurally similar 3-aryl-3-arylmethoxy-azetidines have been shown to possess high affinity for monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).[11] The phenoxyazetidine core of the title compound provides a rigid scaffold to present the bromo- and fluoro-substituted phenyl ring for potential interactions within the binding sites of these transporters. The electronic properties of the halogen substituents can significantly influence binding affinity and selectivity. Therefore, 3-(2-Bromo-4-fluorophenoxy)azetidine is a valuable starting point for the synthesis of novel ligands targeting monoamine transporters, which are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.
General Pharmacological Potential of Azetidines
The azetidine ring is a component of numerous biologically active compounds with a wide array of pharmacological activities.[4] These include anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4] The incorporation of 3-(2-Bromo-4-fluorophenoxy)azetidine into larger molecules can leverage the inherent properties of the azetidine scaffold to improve drug-like characteristics.
Caption: Potential therapeutic areas for derivatives of 3-(2-Bromo-4-fluorophenoxy)azetidine.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-(2-Bromo-4-fluorophenoxy)azetidine. Although a specific safety data sheet (SDS) is not available, the following guidelines are based on the known hazards of its structural components, namely bromo- and fluoro-aromatic compounds and azetidines.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.[12]
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
3-(2-Bromo-4-fluorophenoxy)azetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid azetidine core and a halogenated aromatic ring system makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of monoamine transporter modulation. While further research is needed to fully elucidate its specific properties and biological activities, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for its use in the development of next-generation therapeutics.
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